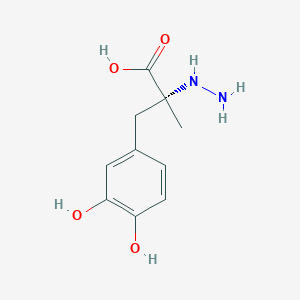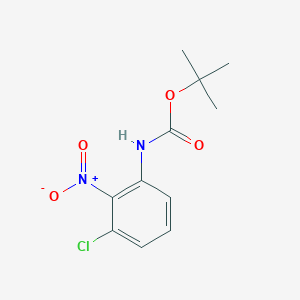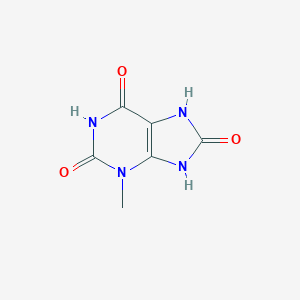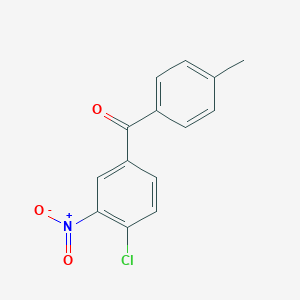
(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reactive sites in the molecule and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes the compound’s stability and reactivity .Aplicaciones Científicas De Investigación
Enhancement of Anti-Hypertensive Drugs
(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid, also known as carbidopa, has been found to enhance the anti-hypertensive effects of various drugs such as methyldopa, hydrallazine, guanethidine, and clonidine in spontaneously hypertensive rats. This enhancement is hypothesized to be due to a reduction in sympathetic nervous system activity (Scriabine et al., 1976).
Treatment of Parkinson's Disease
Carbidopa is used in combination with levodopa for the treatment of Parkinson’s disease. It inhibits extracerebral aromatic L-amino acid decarboxylase (dopa decarboxylase), allowing for a reduction in levodopa dosage and a decrease in side effects (Pinder et al., 2012).
Inhibitor of Dopa Decarboxylase
Carbidopa acts as a potent inhibitor of DOPA decarboxylase both in vitro and in vivo. This inhibition can affect the metabolism of various compounds such as serotonin and catecholamines (Porter et al., 1962).
Enzymatic Resolutions in Therapeutic Agents
Specific derivatives of aromatic alpha-amino-alpha-methyl acids and alpha-hydrazino-alpha-methyl acids, like carbidopa, are developed as therapeutic agents for hypertension and Parkinson's disease. The purification of enzymes like Candida lipolytica ester hydrolase (CLEH) facilitates the resolution of racemic esters of these compounds (Kallwass et al., 1994).
Preparation of N-Orthogonally Diprotected Hydrazino Acids
Carbidopa's derivatives are used in the efficient electrophilic amination of N-benzyl amino acids to form N-alpha, N-beta-orthogonally diprotected alpha-hydrazino acids, which are key intermediates in synthesizing various biologically active compounds (Hannachi et al., 2004).
Inhibition of Polyamine Biosynthesis
Carbidopa analogs, such as (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid, are potent inhibitors of ornithine decarboxylase. This inhibition plays a role in regulating polyamine levels, which are crucial for cell growth and differentiation (Abdel-monem et al., 1975).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid | |
CAS RN |
28875-92-5 | |
| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)


![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)



![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)